3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol
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Overview
Description
3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, in particular, features a thiophene ring substituted with a bromine atom and a methyl group, along with an amino alcohol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol typically involves the following steps:
Bromination: The thiophene ring is brominated at the 3-position using bromine or a brominating agent.
Methylation: The 5-position of the thiophene ring is methylated using a methylating agent such as methyl iodide.
Amination: The 2-position is aminated to introduce the amino group.
Alcohol Formation: The propan-1-ol side chain is introduced through a series of reactions involving the formation of an intermediate, followed by reduction to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: De-brominated thiophene derivatives.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar structure but with a pyridine ring instead of a thiophene ring.
3-Amino-5-bromo-2-methylbenzoic acid: Similar structure but with a benzoic acid group instead of a propan-1-ol side chain.
Uniqueness
3-Amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of an amino alcohol side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12BrNOS |
---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
3-amino-2-(3-bromo-5-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-5-2-7(9)8(12-5)6(3-10)4-11/h2,6,11H,3-4,10H2,1H3 |
InChI Key |
IQRLGSAKBDFRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(CN)CO)Br |
Origin of Product |
United States |
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